2,3-Dimethylnonan-4-ol
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Overview
Description
2,3-Dimethylnonan-4-ol is an organic compound with the molecular formula C11H24O It is a branched-chain alcohol, characterized by the presence of two methyl groups attached to the second and third carbon atoms of a nonane chain, with a hydroxyl group on the fourth carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethylnonan-4-ol can be achieved through several methods. One common approach involves the Grignard reaction, where a suitable alkyl halide reacts with a Grignard reagent to form the desired alcohol. For instance, this compound can be synthesized by reacting 2,3-dimethyl-1-bromononane with magnesium in dry ether to form the Grignard reagent, which is then treated with formaldehyde followed by hydrolysis to yield the alcohol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone or aldehyde. This method is advantageous due to its scalability and efficiency. The process typically requires a metal catalyst such as palladium or platinum and is conducted under controlled temperature and pressure conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethylnonan-4-ol undergoes various chemical reactions, including:
Oxidation: The alcohol can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products Formed
Oxidation: 2,3-Dimethylnonan-4-one (ketone) or 2,3-Dimethylnonanoic acid (carboxylic acid).
Reduction: 2,3-Dimethylnonane (alkane).
Substitution: 2,3-Dimethylnonan-4-chloride (alkyl chloride).
Scientific Research Applications
2,3-Dimethylnonan-4-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized as a solvent or intermediate in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2,3-Dimethylnonan-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modulating their activity. Additionally, the hydrophobic nonane chain allows the compound to interact with lipid membranes, affecting membrane fluidity and function.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dimethylnonan-4-ol
- 2,3-Dimethyloctan-4-ol
- 2,3-Dimethylundecan-4-ol
Comparison
Compared to its analogs, 2,3-Dimethylnonan-4-ol is unique due to its specific branching pattern and chain length, which influence its physical and chemical properties. For instance, the position of the methyl groups can affect the compound’s boiling point, solubility, and reactivity. This uniqueness makes it a valuable compound for targeted applications in research and industry.
Properties
CAS No. |
53398-71-3 |
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Molecular Formula |
C11H24O |
Molecular Weight |
172.31 g/mol |
IUPAC Name |
2,3-dimethylnonan-4-ol |
InChI |
InChI=1S/C11H24O/c1-5-6-7-8-11(12)10(4)9(2)3/h9-12H,5-8H2,1-4H3 |
InChI Key |
SPOXXEQGHQDQFN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C(C)C(C)C)O |
Origin of Product |
United States |
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